molecular formula C8H12N2O2 B15335663 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol

Cat. No.: B15335663
M. Wt: 168.19 g/mol
InChI Key: XNWLABHOTSUWHL-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a methyl group at the first position and a tetrahydrofuryl group at the third position The presence of a hydroxyl group at the fifth position adds to its unique chemical properties

Preparation Methods

The synthesis of 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the first position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Cyclization: The tetrahydrofuryl group can participate in cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction yields an alcohol.

Scientific Research Applications

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    1-Methyl-3-(2-furyl)-1H-pyrazol-5-ol: This compound has a furan ring instead of a tetrahydrofuryl group, which affects its reactivity and stability.

    3-(2-Tetrahydrofuryl)-1H-pyrazol-5-ol: Lacks the methyl group at the first position, which can influence its chemical properties and biological activities.

    1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazole: Lacks the hydroxyl group at the fifth position, which affects its ability to participate in hydrogen bonding and other interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-5-(oxolan-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C8H12N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h5,7,9H,2-4H2,1H3

InChI Key

XNWLABHOTSUWHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2CCCO2

Origin of Product

United States

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